Hbv-IN-41
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Overview
Description
Hbv-IN-41 is a potent, orally active inhibitor of Hepatitis B Virus (HBV). It has shown significant efficacy in reducing HBV DNA viral loads in vivo, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for Hbv-IN-41 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Hbv-IN-41 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of Hbv-IN-41 involves the inhibition of HBV replication. It targets specific molecular pathways and proteins involved in the viral replication process, thereby reducing the viral load in infected cells. The compound interferes with the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication .
Comparison with Similar Compounds
Hbv-IN-41 is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include Tenofovir, Entecavir, and Lamivudine, which are also used to treat HBV infections. this compound has shown superior efficacy in reducing viral loads and has a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents .
Properties
Molecular Formula |
C18H19ClFN5O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1 |
InChI Key |
LUMWJWQVLZISQA-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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